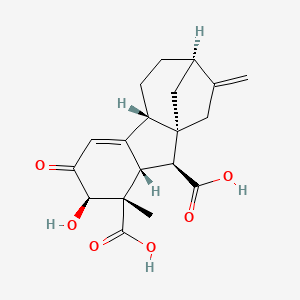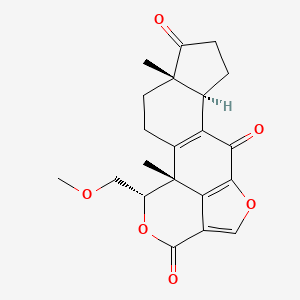
Gibberellin A34-catabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibberellin A34-catabolite is a C19-gibberellin.
Wissenschaftliche Forschungsanwendungen
Identification in Plant Species
Gibberellin A34-catabolite, a metabolite in the gibberellin biosynthetic pathway, has been identified in various plant species. In the cucurbit Sechium edule, it was found alongside other gibberellins, indicating its widespread distribution in plant species (Albone et al., 1984).
Metabolism and Localization in Seeds
Research on Pisum sativum (pea) has shown that gibberellin A34-catabolite is a product of GA metabolism in seeds, suggesting its role in seed development and maturation (Sponsel, 1983).
Role in GA Biosynthetic Pathway
Studies have identified gibberellin A34-catabolite in the shoots and seed coats of peas, further elucidating its role in the GA biosynthetic pathway (Zhu & Davies, 1991).
Analysis in Various Plant Tissues
The presence of gibberellin A34-catabolite has been analyzed in different tissues of plants like Populus species, providing insights into the distribution and role of gibberellins in plant growth and development (Pearce et al., 2002).
Insights into GA Deactivation
Gibberellin A34-catabolite serves as an important indicator of gibberellin deactivation processes in plants, as observed in various studies on the metabolism of gibberellins (Thomas et al., 1999).
Transport and Effect on Plant Growth
The role of gibberellin A34-catabolite in the transport of gibberellins within plants, as well as its influence on plant growth, has been explored, providing crucial insights into plant physiology and growth regulation (Proebsting et al., 1992).
Gibberellin Receptor Interaction
Studies have also looked at how gibberellin A34-catabolite and other gibberellins interact with their receptors, enhancing our understanding of the molecular mechanisms of hormone signaling in plants (Shimada et al., 2008).
Homeostatic Regulation in Plants
Research has shown that gibberellin A34-catabolite is involved in the homeostatic regulation of biologically active gibberellins in plants like rice, indicating its role in maintaining growth balance (Sakai et al., 2003).
Genetic Regulation of GA Deactivation
Gibberellin A34-catabolite plays a role in the genetic regulation of GA deactivation in plants such as Pisum sativum, highlighting its importance in genetic studies of plant development (Ross et al., 1995).
Eigenschaften
Produktname |
Gibberellin A34-catabolite |
|---|---|
Molekularformel |
C19H22O6 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(1R,2S,3S,4S,5R,9R,12R)-5-hydroxy-4-methyl-13-methylidene-6-oxotetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-8-6-19-7-9(8)3-4-11(19)10-5-12(20)15(21)18(2,17(24)25)13(10)14(19)16(22)23/h5,9,11,13-15,21H,1,3-4,6-7H2,2H3,(H,22,23)(H,24,25)/t9-,11+,13-,14-,15+,18+,19+/m1/s1 |
InChI-Schlüssel |
ZHUFJGRQVHLFRM-ONBGMUNTSA-N |
Isomerische SMILES |
C[C@@]1([C@H]2[C@@H]([C@@]34C[C@@H](CC[C@H]3C2=CC(=O)[C@@H]1O)C(=C)C4)C(=O)O)C(=O)O |
SMILES |
CC1(C2C(C34CC(CCC3C2=CC(=O)C1O)C(=C)C4)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1(C2C(C34CC(CCC3C2=CC(=O)C1O)C(=C)C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)








